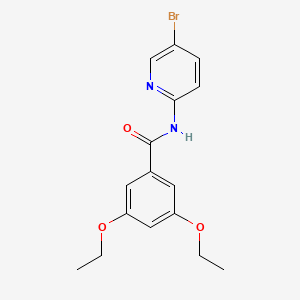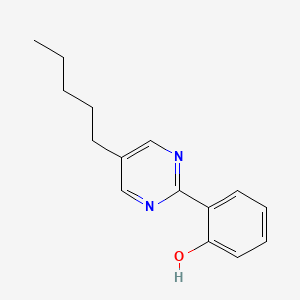![molecular formula C22H34N2O3 B6049419 7-(2,3-dimethoxybenzyl)-2-(1-ethylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049419.png)
7-(2,3-dimethoxybenzyl)-2-(1-ethylpropyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,3-dimethoxybenzyl)-2-(1-ethylpropyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ASB14780 and belongs to the class of spirocyclic compounds.
Mechanism of Action
ASB14780 is believed to exert its therapeutic effects by interacting with various targets in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. ASB14780 also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism. Additionally, ASB14780 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ASB14780 has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. ASB14780 has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, ASB14780 has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Advantages and Limitations for Lab Experiments
One of the advantages of ASB14780 is its high potency and selectivity for its targets. This makes it a useful tool for studying the role of these targets in various biological processes. However, one limitation of ASB14780 is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for research on ASB14780. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for ASB14780 in these conditions. Another area of interest is its potential use in cancer therapy. ASB14780 has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in animal models and humans. Additionally, further studies are needed to investigate the safety and tolerability of ASB14780 in humans.
Synthesis Methods
The synthesis of ASB14780 involves a multi-step process that includes the reaction of 2,3-dimethoxybenzylamine with 1-ethylpropylamine, followed by cyclization with phosgene. The resulting intermediate is then treated with sodium azide to yield the final product. The synthesis of ASB14780 has been optimized to achieve high yields and purity.
Scientific Research Applications
ASB14780 has shown promising results in various scientific research applications. It has been studied for its potential therapeutic use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. ASB14780 has also been investigated for its anti-inflammatory properties and its potential use in cancer therapy.
properties
IUPAC Name |
7-[(2,3-dimethoxyphenyl)methyl]-2-pentan-3-yl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-5-18(6-2)24-14-12-22(16-24)11-8-13-23(21(22)25)15-17-9-7-10-19(26-3)20(17)27-4/h7,9-10,18H,5-6,8,11-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWNJSBCQSPSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC2(C1)CCCN(C2=O)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[4-(acetylamino)benzyl]-3-benzyl-3-piperidinecarboxylate](/img/structure/B6049336.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6049351.png)

![3-[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6049369.png)
![(1S*,4S*)-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6049374.png)

![N-[4-(3-tert-butyl-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazol-5-yl)phenyl]acetamide](/img/structure/B6049404.png)
![1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol](/img/structure/B6049411.png)

![methyl 4-(5-{[3-(benzyloxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049430.png)
![2-[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B6049436.png)
![1-[(4-bromophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B6049459.png)
